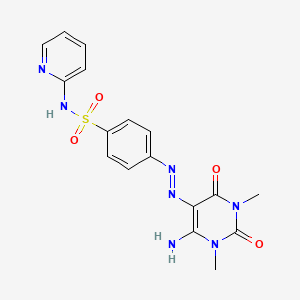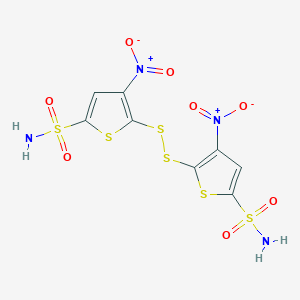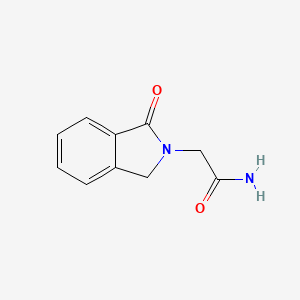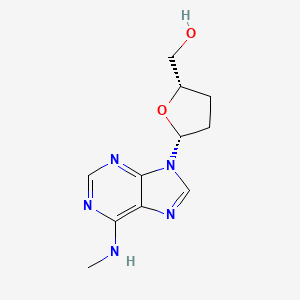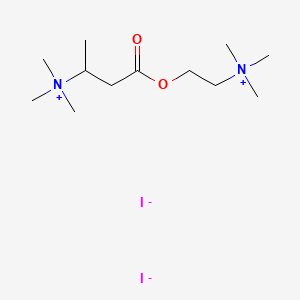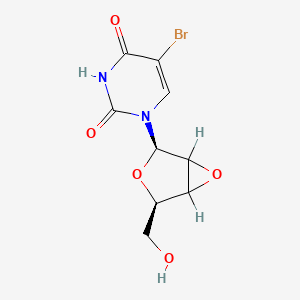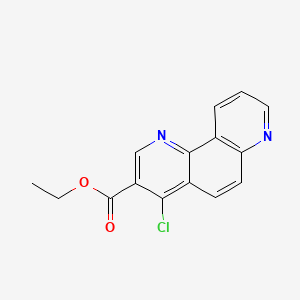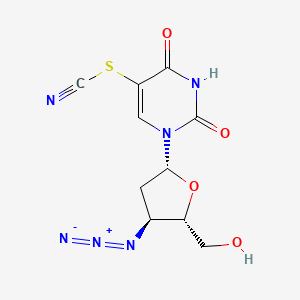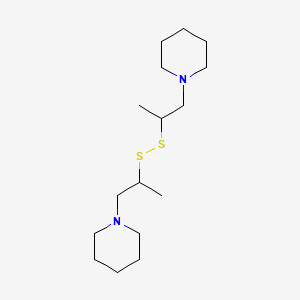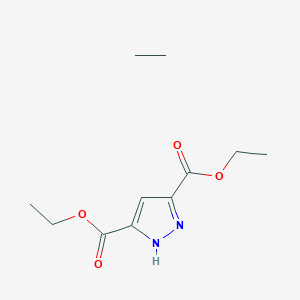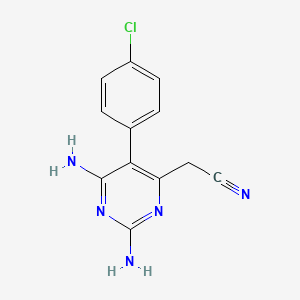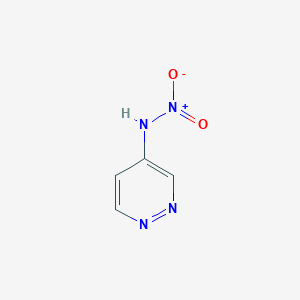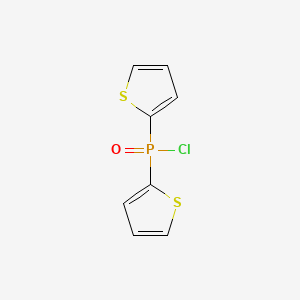
2-(Chlorothiophen-2-ylphosphoryl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorothiophen-2-ylphosphoryl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a chlorothiophenylphosphoryl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorothiophen-2-ylphosphoryl)thiophene typically involves the phosphorylation of 2-chlorothiophene. One common method is the reaction of 2-chlorothiophene with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base like pyridine to facilitate the formation of the phosphorylated product .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale phosphorylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chlorothiophen-2-ylphosphoryl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Aplicaciones Científicas De Investigación
2-(Chlorothiophen-2-ylphosphoryl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(Chlorothiophen-2-ylphosphoryl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
2-Chlorothiophene: A simpler derivative with a chlorine atom substituted at the 2-position of the thiophene ring.
Thiophene-2-phosphoryl chloride: Contains a phosphoryl chloride group instead of a chlorothiophenylphosphoryl group.
Uniqueness: 2-(Chlorothiophen-2-ylphosphoryl)thiophene is unique due to the presence of both a chlorothiophenyl and a phosphoryl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
93973-60-5 |
|---|---|
Fórmula molecular |
C8H6ClOPS2 |
Peso molecular |
248.7 g/mol |
Nombre IUPAC |
2-[chloro(thiophen-2-yl)phosphoryl]thiophene |
InChI |
InChI=1S/C8H6ClOPS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H |
Clave InChI |
WVOFHDINDBSIJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)P(=O)(C2=CC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



